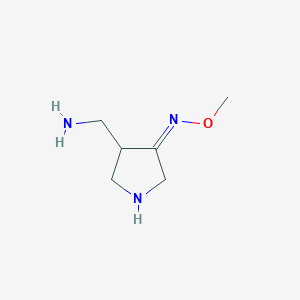
(Z)-4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by the presence of an aminomethyl group and an O-methyl oxime functional group, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime typically involves the following steps:
Formation of Pyrrolidin-3-one Core: The pyrrolidin-3-one core can be synthesized through the cyclization of appropriate acyclic precursors.
Introduction of Aminomethyl Group: The aminomethyl group can be introduced through reductive amination of the pyrrolidin-3-one core using formaldehyde and a suitable amine source.
Formation of O-Methyl Oxime: The O-methyl oxime functional group can be introduced by reacting the aminomethyl pyrrolidin-3-one with methoxyamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be employed to modify the oxime group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Conversion of the oxime to an amine.
Substitution: Introduction of various functional groups at the aminomethyl position.
Applications De Recherche Scientifique
(Z)-4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (Z)-4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the oxime group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidin-2-one: Another pyrrolidinone derivative with similar structural features but lacking the aminomethyl and oxime groups.
Pyrido[2,3-d]pyrimidin-5-one: A fused heterocyclic compound with a pyrrolidinone core, known for its biological activities.
Pyrazolo[3,4-b]pyridin-6-one: A compound with a similar pyrrolidinone scaffold, used in anticancer research.
Uniqueness
(Z)-4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime is unique due to the presence of both the aminomethyl and O-methyl oxime functional groups, which confer distinct chemical reactivity and biological activity compared to other pyrrolidinone derivatives.
Propriétés
Formule moléculaire |
C6H13N3O |
|---|---|
Poids moléculaire |
143.19 g/mol |
Nom IUPAC |
[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C6H13N3O/c1-10-9-6-4-8-3-5(6)2-7/h5,8H,2-4,7H2,1H3/b9-6+ |
Clé InChI |
YZBFISOEIGOFAF-RMKNXTFCSA-N |
SMILES isomérique |
CO/N=C/1\CNCC1CN |
SMILES canonique |
CON=C1CNCC1CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


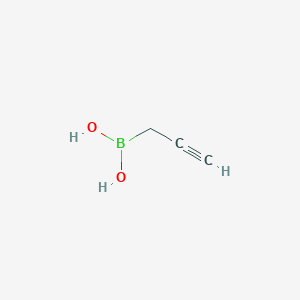
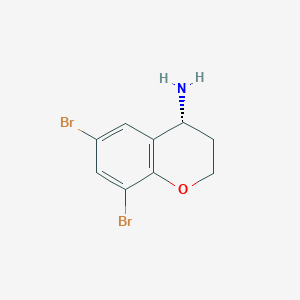

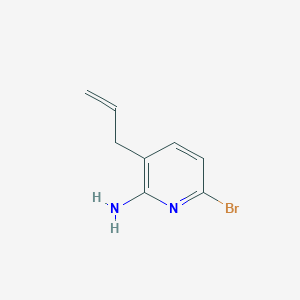
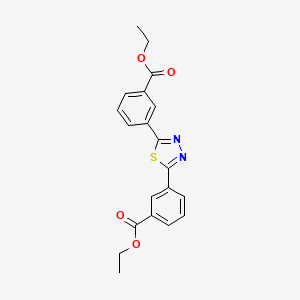
![Ethyl (R)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B15226286.png)
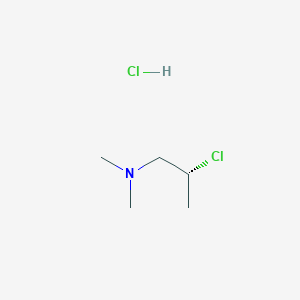
![Rel-(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B15226303.png)
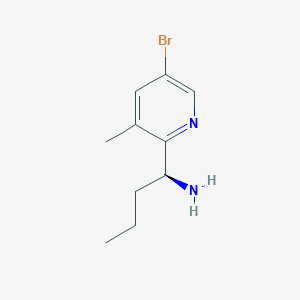
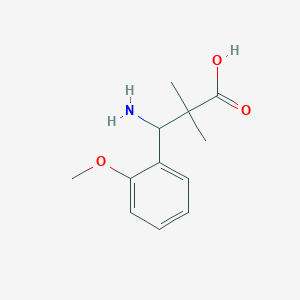
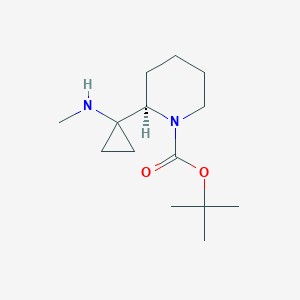
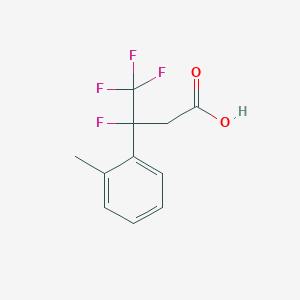
![3-Bromo-6-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B15226356.png)

